molecular formula C20H17BrN2OS2 B2710385 3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877618-90-1

3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2710385
CAS RN: 877618-90-1
M. Wt: 445.39
InChI Key: YESTYACTMHRMPP-UHFFFAOYSA-N
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Description

The compound “3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are aromatic heterocyclic compounds that contain a thiophene ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidine ring. The benzyl group is attached to the third position of the thiophene ring, and a (4-bromobenzyl)thio group is attached to the second position of the thiophene ring .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The bromine atom in the (4-bromobenzyl)thio group could potentially undergo nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has identified compounds structurally related to 3-benzyl-2-((4-bromobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one as promising candidates for antimicrobial and antifungal applications. For instance, new derivatives have been synthesized that demonstrate significant antibacterial and antifungal activities against various strains of bacteria and yeast-like fungi, showcasing higher effectiveness than some standard treatments in certain cases (Kahveci et al., 2020).

Antitumor Activity

Several studies have explored the antitumor potential of thienopyrimidinone derivatives. Compounds with the core structure similar to the compound have shown promising antitumor activities in vitro. These studies highlight the compound's role in inhibiting the growth of various cancer cell lines, suggesting its potential utility in cancer research (Edrees & Farghaly, 2017).

Enzyme Inhibition

Research into the enzyme inhibitory effects of thienopyrimidinone derivatives has demonstrated their potential in targeting specific enzymes. For example, some derivatives have been identified as potent inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and repair. These findings suggest applications in developing new therapeutic agents for diseases where enzyme inhibition is a viable strategy (Gangjee et al., 2008).

Chemical Sensing and Detection

Additionally, derivatives of the compound have been utilized in the development of fluorescent probes for the selective detection of thiophenols over aliphatic thiols. This application is particularly relevant in environmental and biological sciences, where sensitive and selective detection techniques for toxic substances or biologically active compounds are required (Wang et al., 2012).

Future Directions

Future research could focus on studying the biological activity of this compound, given that related thienopyrimidine derivatives have shown promising biological activities . Additionally, further studies could explore the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

Mechanism of Action

    Target of Action

    Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

  • Result of Action

    Some thieno[2,3-d]pyrimidin-4(3H)-ones have shown significant antimycobacterial activity, suggesting they have a molecular and cellular effect on mycobacteria .

properties

IUPAC Name

3-benzyl-2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2OS2/c21-16-8-6-15(7-9-16)13-26-20-22-17-10-11-25-18(17)19(24)23(20)12-14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESTYACTMHRMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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